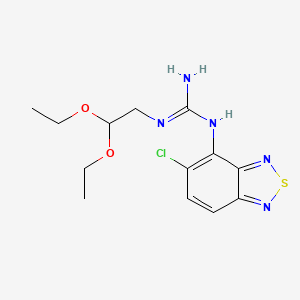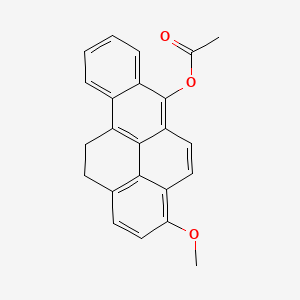
DAMPA-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAMPA-d3 is the isotope labelled analog of DAMPA . DAMPA is an antitumor agent . It belongs to the class of D-amino acid-containing cyclic peptides.
Synthesis Analysis
The synthesis of DAMPA-d3 involves the use of 7-dehydrocholesterol, which is industrially produced from the skin of animals . The irradiation of 7-dehydrocholesterol with UV-B light results in a bond rearrangement resulting in an electrocyclic ring opening (Previtamin D), followed by an antarafacial [1,7] sigmatropic hydrogen rearrangement .Molecular Structure Analysis
The molecular formula of DAMPA-d3 is C15H12D3N7O2 . The InChI key is LWCXZSDKANNOAR-FIBGUPNXSA-N .Physical And Chemical Properties Analysis
DAMPA-d3 appears as a dark yellow to orange solid . It is soluble in DMSO, hexanes, and methanol . The boiling point is 689.3±65.0 °C at 760 mmHg and the melting point is >235°C (dec.) . The density is 1.5±0.1 g/cm3 .Applications De Recherche Scientifique
1. Improved Density Functional Theory
- Abstract: Research by Grimme (2006) presents a new density functional of the generalized gradient approximation (GGA) type for general chemistry applications, including a damped atom-pairwise dispersion correction. This functional shows exceptional accuracy for noncovalently bound systems.
- Abstract: A study by Witte et al. (2017) discusses optimizing the DFT-D3 empirical dispersion correction, resulting in significant improvements in noncovalent interaction energies and geometries.
2. Analysis of Damping Functions in Density Functional Theory
- Abstract: Grimme, Ehrlich, & Goerigk (2011) found that the mathematical form of the damping function in DFT-D methods only minorly impacts the results' quality. This finding is crucial for computational chemistry and molecular modeling.
3. Revising Parameters for Dispersion Correction
- Abstract: Research by Smith et al. (2016) on revised damping parameters for the D3 dispersion correction shows that the refitting of these parameters can significantly improve accuracy in density functional theory.
4. Dynamic Mechanical Properties of Polymer Composites
- Abstract: Saba et al. (2016) provide a comprehensive review of the dynamic mechanical properties of natural fibre reinforced polymer composites, highlighting the importance of vibration damping parameters for structural applications.
5. Seismic Performance and Damping in Engineering Structures
- Abstract: Hazaveh et al. (2018) discuss the design and characterization of a passive Direction and Displacement Dependent (D3) damping device, demonstrating its efficacy in structural vibration control.
Mécanisme D'action
Target of Action
DAMPA-d3, also known as 4-[(2,4-Diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid, is a derivative of methotrexate . It primarily targets the dopamine receptor D3 (D3R) . The D3R plays a significant role in the modulation of cognition in healthy individuals, as well as in the pathophysiological mechanism underlying the cognitive deficits affecting patients suffering from neuropsychiatric disorders .
Mode of Action
DAMPA-d3 interacts with its primary target, the D3R, influencing its signaling pathways . The D3R is a transcription factor found in nearly all cells, although to variable levels . The interaction of DAMPA-d3 with D3R can ameliorate anhedonia and cognitive deficits in animal models based on environmental or pharmacological manipulation .
Biochemical Pathways
DAMPA-d3 affects the biochemical pathways related to dopamine synthesis and function . Vitamin D3, which DAMPA-d3 is related to, is produced in the skin via a two-step process under the influence of ultraviolet B (UVB) radiation from the vitamin D substrate 7-dehydrocholesterol . The synthesis begins with the conversion of 7-dehydrocholesterol to pre-vitamin D, which then undergoes thermal conversion to vitamin D .
Pharmacokinetics
It is known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal .
Result of Action
The molecular and cellular effects of DAMPA-d3’s action are primarily related to its interaction with the D3R . This interaction can lead to changes in gene expression that result in distinct physiological actions by DAMPA-d3, which are disrupted by mutations in the D3R .
Action Environment
The action, efficacy, and stability of DAMPA-d3 can be influenced by various environmental factors . For instance, DAMPA-d3, like all pharmaceuticals, must be stored and transported under specific conditions to maintain its efficacy . Furthermore, DAMPA-d3 can contribute to environmentally certified buildings, as all its ceilings in steel and aluminium including its climate ceiling have environmental product declarations (EPDs) .
Propriétés
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXZSDKANNOAR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)


![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
